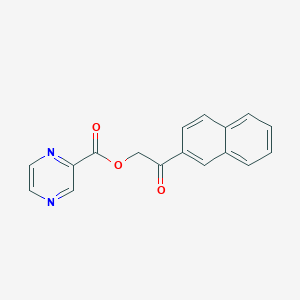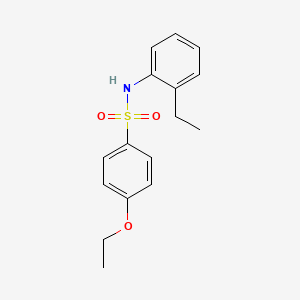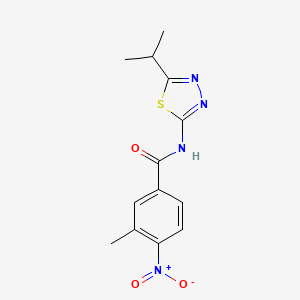
2-(2-naphthyl)-2-oxoethyl 2-pyrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyl)-2-oxoethyl 2-pyrazinecarboxylate, commonly known as NPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a pyrazinecarboxylate derivative that has been synthesized using various methods and has shown promising results in various applications. In
Wirkmechanismus
The mechanism of action of NPEP is not fully understood, but it is believed to function by interacting with specific proteins or enzymes in cells. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene expression and cell growth. NPEP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NPEP has been shown to have various biochemical and physiological effects, including reducing cell viability and inducing cell cycle arrest in cancer cells. It has also been shown to increase the expression of certain genes involved in apoptosis and decrease the expression of genes involved in cell proliferation. NPEP has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NPEP is its high solubility in various solvents, making it easy to work with in lab experiments. It also has low toxicity in normal cells, making it a safe candidate for further research. However, one limitation is its low stability in aqueous solutions, which can affect its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for NPEP research, including further exploration of its anticancer properties and its potential as a fluorescent probe for detecting metal ions. It also has potential as a tool for studying protein-protein interactions and as a precursor for the synthesis of other compounds. Further research is needed to fully understand the mechanism of action of NPEP and to optimize its synthesis and purification methods.
Synthesemethoden
NPEP can be synthesized using various methods, including the reaction of 2-(2-naphthyl)-2-oxoethyl bromide with 2-pyrazinecarboxylic acid in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-(2-naphthyl)-2-oxoethyl chloride with sodium pyrazine-2-carboxylate in the presence of a palladium catalyst. The purity and yield of NPEP can be improved by using different solvents and purification techniques.
Wissenschaftliche Forschungsanwendungen
NPEP has shown promising results in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. It has also been used as a precursor for the synthesis of other compounds, such as pyrazinecarboxamide derivatives.
Eigenschaften
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(11-22-17(21)15-10-18-7-8-19-15)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFIXVKOSHDGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)

![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)


![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)


![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)